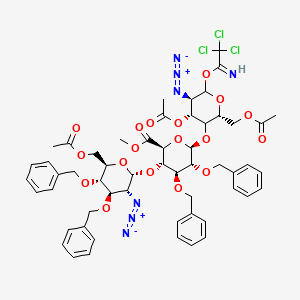
4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-on ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung verfügt über eine einzigartige Struktur, die Pyrazol-, Pyrimidin- und Piperazin-Einheiten kombiniert, die zu ihren vielfältigen chemischen und biologischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-on beinhaltet in der Regel mehrstufige organische Reaktionen. Ein üblicher Ansatz beinhaltet die Kondensation von 3-Methoxyphenylhydrazin mit Ethylacetoacetat, um den Pyrazolring zu bilden. Dieser Zwischenprodukt wird dann unter basischen Bedingungen mit 2-Chlorpyrimidin umgesetzt, um die Pyrimidin-Einheit einzuführen. Schließlich wird der Piperazinring durch nukleophile Substitutionsreaktionen eingebracht .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Steuerung der Temperatur, des Drucks und der Verwendung von Katalysatoren, um die Reaktionen zu erleichtern. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann auch die Effizienz des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen sind häufig, insbesondere an den Pyrimidin- und Piperazinringen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin- oder Alkohol-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen neuroprotektiven und entzündungshemmenden Eigenschaften.
Medizin: Als potenzieller Wirkstoff für neurodegenerative Erkrankungen und Krebs erforscht.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Es wurde gezeigt, dass es den NF-kB-Entzündungspfad hemmt und den Stress des endoplasmatischen Retikulums reduziert, was zu neuroprotektiven und entzündungshemmenden Wirkungen führt . Darüber hinaus kann es mit verschiedenen Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu seinem therapeutischen Potenzial beitragen .
Wissenschaftliche Forschungsanwendungen
4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . Additionally, it may interact with various enzymes and receptors, modulating their activity and contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Triazol-Pyrimidin-Hybride: Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und zeigen neuroprotektive und entzündungshemmende Eigenschaften.
Benzimidazolderivate: Bekannt für ihre antimikrobiellen und antikanzerogenen Aktivitäten.
Piperazin-haltige Medikamente: Weit verbreitet in der medizinischen Chemie wegen ihrer vielfältigen biologischen Aktivitäten.
Einzigartigkeit
4-(4-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-1-methylpiperazin-2-on zeichnet sich durch seine einzigartige Kombination aus Pyrazol-, Pyrimidin- und Piperazin-Einheiten aus, die ein breites Spektrum an chemischer Reaktivität und biologischer Aktivität verleihen.
Eigenschaften
Molekularformel |
C19H20N6O2 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4-[4-[1-(3-methoxyphenyl)pyrazol-4-yl]pyrimidin-2-yl]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C19H20N6O2/c1-23-8-9-24(13-18(23)26)19-20-7-6-17(22-19)14-11-21-25(12-14)15-4-3-5-16(10-15)27-2/h3-7,10-12H,8-9,13H2,1-2H3 |
InChI-Schlüssel |
KADSQMYWBWOYNM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1=O)C2=NC=CC(=N2)C3=CN(N=C3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)


![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)

![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)



![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)
![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)

![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)
